

An In-depth Technical Guide to Amlodipine, a Representative Calcium Channel Modulator

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Disclaimer: The term "Calcium channel-modulator-1" does not correspond to a recognized scientific nomenclature. This guide will focus on Amlodipine, a widely studied and clinically significant dihydropyridine calcium channel blocker, as a representative example to fulfill the core requirements of the request.

Amlodipine is a third-generation dihydropyridine calcium channel blocker extensively used in the management of hypertension and angina pectoris. Its therapeutic success is attributed to its primary mechanism of action, which involves the inhibition of L-type calcium channels, supplemented by a complex interplay with other signaling pathways that afford cardiovascular protection.

Chemical Structure

Amlodipine is chemically described as 3-Ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[1] It is commonly used as a besylate salt, which is a white crystalline powder with a molecular weight of 567.1.[1]

- Empirical Formula: C20H25ClN2O5·C6H6O3S[1]
- Chemical Name: 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

Synthesis of Amlodipine

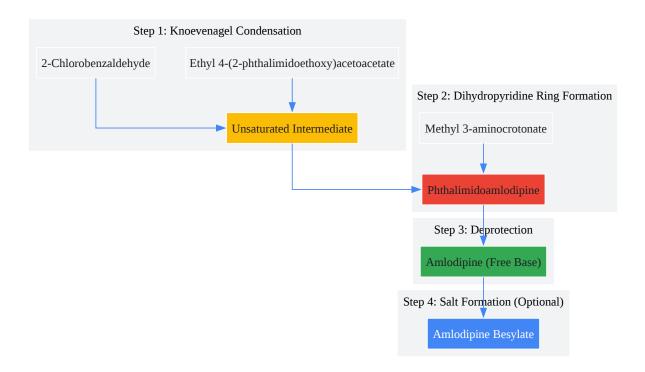


The most common and industrially scalable method for synthesizing Amlodipine is the Hantzsch pyridine synthesis.[3] This reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester, and a source of ammonia (methyl 3-aminocrotonate).[3][4] A prevalent industrial route employs a phthalimide-protected amino group to prevent side reactions, which is subsequently deprotected to yield the final Amlodipine molecule.[3][5]

An alternative approach involves an aza Diels-Alder reaction to construct the highly substituted 1,4-dihydropyridine core.[6]

General Synthesis Workflow (Hantzsch Reaction)

The following diagram illustrates a common synthetic pathway for Amlodipine, proceeding through a phthalimido-protected intermediate.





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Caption: Hantzsch synthesis workflow for Amlodipine.

Quantitative Data: In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC₅₀) of Amlodipine on various calcium channel subtypes. Lower values indicate higher potency.

| Target Channel | Species/Tissue | IC50 Value | Holding Potential | Reference |
|------------------------------------|-----------------------|------------|-------------------------|-----------|
| L-type Ca ²⁺ Channel | Guinea Pig (Atria) | 2.4 μΜ | -100 mV | [7] |
| N-type Ca²+ Channel | Not Specified | 5.8 μM | -100 mV | [7] |
| T-type Ca ²⁺ Channel | Guinea Pig (Atria) | 5.6 μM | Not Specified | [7] |
| L-type Ca ²⁺ Channel | Rat (Aorta) | 1.9 nM | Depolarised | [8] |
| L-type Ca ²⁺ Channel | Rat (Aorta) | 19.4 nM | 45 mM K+ | [8] |
| CaVAb (Bacterial) | Recombinant | 10 nM | After Depolarization | [9] |

The following table presents the pIC₅₀ (-log IC₅₀ M) values, indicating the potency of Amlodipine in human vascular and cardiac tissues.

| Tissue Type | Preparation | plC₅₀ Value | Reference |
|-------------|----------------------------------|-------------|-----------|
| Vascular | Human Small Arteries | 6.64 | [10] |
| Cardiac | Human Right Atrial Trabeculae | 5.94 | [10] |



Experimental Protocols Hantzsch Synthesis of Phthalimidoamlodipine Intermediate

This protocol is a generalized representation based on established Hantzsch synthesis principles for dihydropyridines.[3]

- Step 1: Knoevenagel Condensation:
 - Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2phthalimidoethoxy)acetoacetate are refluxed in isopropanol.[3][5]
 - A catalytic amount of a base, such as piperidine, is added to facilitate the reaction.
 - Reaction progress is monitored by thin-layer chromatography (TLC).[3]
- Step 2: Dihydropyridine Ring Formation:
 - The reaction mixture from Step 1 is cooled.[3]
 - An equimolar amount of methyl 3-aminocrotonate is added to the mixture.
 - The resulting mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC.[3]
- Step 3: Isolation and Purification:
 - The reaction mixture is cooled, leading to the precipitation of a solid.[3]
 - The crude phthalimidoamlodipine is collected by filtration.
 - The product is purified by recrystallization from a suitable solvent, such as ethanol.[3]

Characterization of Synthesized Amlodipine

The structure and purity of the synthesized Amlodipine are confirmed using standard analytical techniques.[3]



- High-Performance Liquid Chromatography (HPLC):
 - Mobile Phase Preparation: A suitable mixture of acetonitrile and a buffer solution is prepared and degassed.[3]
 - Standard and Sample Preparation: A standard solution of Amlodipine of known concentration and a sample solution of the synthesized product are prepared in the mobile phase.[3]
 - Analysis: The HPLC system is equilibrated with the mobile phase. Standard and sample solutions are injected, and the chromatograms are recorded. Purity is determined by comparing the peak area of Amlodipine to the total area of all peaks.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Approximately 5-10 mg of Amlodipine besylate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]
 - Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).[3]
 - Data Processing: The raw data undergoes Fourier transformation, phase correction, and baseline correction to generate the final spectra for analysis.
- Mass Spectrometry (MS):
 - Sample Preparation: A stock solution of Amlodipine is prepared in a solvent like methanol and diluted to an appropriate concentration.[3]
 - Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer and separated using a reversed-phase column.[3]
 - Mass Analysis: The mass spectrometer is operated in a suitable mode (e.g., electrospray ionization) to obtain the mass spectrum of the eluted compound, confirming its molecular weight.

Signaling Pathways and Mechanism of Action



Primary Mechanism: L-type Calcium Channel Blockade

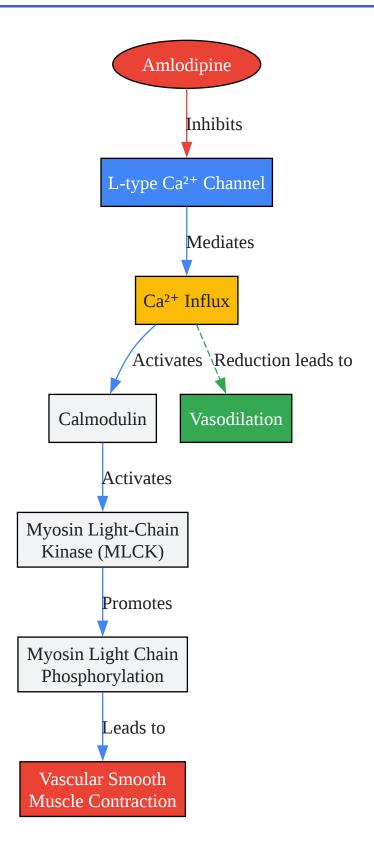
Amlodipine's principal therapeutic effect is the inhibition of voltage-dependent L-type calcium channels, which are abundant in vascular smooth muscle and cardiac muscle.[11] It binds to both dihydropyridine and non-dihydropyridine sites, selectively blocking the influx of extracellular calcium ions.[12] This action is more pronounced in vascular smooth muscle cells, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.

The signaling cascade for smooth muscle contraction that Amlodipine disrupts is as follows:

- Influx of Ca²⁺ through L-type channels.[13]
- Ca²⁺ binds to the intracellular protein calmodulin.[13][11]
- The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK).[13][11]
- MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin, resulting in vascular smooth muscle contraction.[13][11]

Amlodipine interrupts this pathway at the initial step by preventing Ca²⁺ influx.[13]





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Caption: Amlodipine's primary mechanism of action.



Secondary Signaling Pathways

Beyond its primary role, Amlodipine exhibits pleiotropic effects, including anti-proliferative actions on vascular smooth muscle cells (VSMCs), which is a key process in the development of atherosclerosis. This is achieved, in part, through the inhibition of the p42/p44 mitogenactivated protein kinase (MAPK), also known as the ERK1/2 pathway.[14] Amlodipine has been shown to dose-dependently inhibit the activation of ERK1/2 induced by growth factors, suggesting a mechanism for its anti-atherosclerotic properties.

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